molecular formula C6H7NO2S B351778 Methyl 4-methylthiazole-5-carboxylate CAS No. 81569-44-0

Methyl 4-methylthiazole-5-carboxylate

Cat. No. B351778
CAS RN: 81569-44-0
M. Wt: 157.19g/mol
InChI Key: RRCLLMUIJYXSGZ-UHFFFAOYSA-N
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Description

“Methyl 4-methylthiazole-5-carboxylate” is a chemical compound with the CAS Number: 81569-44-0 . It has a molecular weight of 157.19 and is typically stored in a refrigerator . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methylthiazole-5-carboxylate” is represented by the formula C6H7NO2S . The InChI key for this compound is provided in the search results .


Physical And Chemical Properties Analysis

“Methyl 4-methylthiazole-5-carboxylate” is a solid compound . It has a molecular weight of 157.19 and is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Important and Medicinally Useful Agents

  • Scientific Field: Organic Chemistry, Medicinal Chemistry
  • Application Summary: Methyl 4-methylthiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of biologically important and medicinally useful agents . It’s also an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .
  • Methods of Application: The conventional synthesis of this compound usually starts from ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule .
  • Results or Outcomes: The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .

Development of Various Drugs and Biologically Active Agents

  • Scientific Field: Pharmacology, Drug Development
  • Application Summary: Molecules containing a thiazole ring, such as Methyl 4-methylthiazole-5-carboxylate, behave unpredictably when entering physiological systems and can reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
  • Methods of Application: The specific methods of application are not mentioned in the source, but it generally involves the use of the compound in drug development processes .
  • Results or Outcomes: This compound is being investigated for clinical use in atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy. The clinical trial results and a good number of high-quality research indicated the potential of this compound in the treatment of many diseases .

Agricultural Fungicide

  • Scientific Field: Agriculture, Plant Pathology
  • Application Summary: A derivative of Methyl 4-methylthiazole-5-carboxylate, known as Thifluzamide, has been developed as an agricultural fungicide .
  • Methods of Application: The specific methods of application are not mentioned in the source, but it generally involves the use of the compound in agricultural practices .
  • Results or Outcomes: Thifluzamide has shown high fungicidal activity against rice sheath blight .

Efficient One-Pot Synthesis of Ethyl 2-Substitued-4-Methylthiazole-5-Carboxylates

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in an efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates . These derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .
  • Methods of Application: The synthesis starts from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives under mild reaction conditions .
  • Results or Outcomes: Some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields .

Preparation of 4-Methyl-Thiazole-5-Carbaldehyde Intermediate

  • Scientific Field: Organic Chemistry, Drug Development
  • Application Summary: Methyl 4-methylthiazole-5-carboxylate is used in the preparation of 4-methyl-5-formyl-thiazole, a key intermediate for cefditoren pivoxil .
  • Methods of Application: The process involves reducing the thiazole ester to thiazole alcohol using sodium borohydride in the presence of AlCl3 in a solvent, and then oxidizing the thiazole alcohol to obtain 4-methyl-5-formyl-thiazole using an oxidizing agent .
  • Results or Outcomes: 4-Methyl-5-formyl-thiazole is useful as a key intermediate in the preparation of Cefditoren pivoxil, which is well known as an antibiotic .

Synthesis of Triazole-Pyrimidine Hybrids

  • Scientific Field: Organic Chemistry, Pharmacology
  • Application Summary: This compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by various methods. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Micellar Electrokinetic Chromatography

  • Scientific Field: Analytical Chemistry
  • Application Summary: Methyl 4-methylthiazole-5-carboxylate is used in micellar electrokinetic capillary chromatography (MEKC) for simultaneous analysis of febuxostat and its related substances in active pharmaceutical ingredients and pharmaceutical formulations .
  • Methods of Application: The method involves the use of an uncoated fused silica capillary and a borate buffer with SDS and acetonitrile as the background electrolyte. The method has proven to be selective, precise, accurate, and robust .

Safety And Hazards

“Methyl 4-methylthiazole-5-carboxylate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The compound has a signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCLLMUIJYXSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002058
Record name Methyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylthiazole-5-carboxylate

CAS RN

81569-44-0
Record name Methyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Barton, SP Breukelman, PT Kaye… - Journal of the …, 1982 - pubs.rsc.org
Convenient general procedures have been developed for preparing series of thiazole-4- and -5-carboxylates containing alkyl and halogeno substituents. While both series of esters …
Number of citations: 33 pubs.rsc.org
J Zhang - Applied Organometallic Chemistry, 2008 - Wiley Online Library
… 4-Methylthiazole-5-carbohydrazide was synthesized by heating 85% hydrazine hydrate and methyl 4-methylthiazole-5carboxylate in ethanol. Ferrocenyl–thiazoleacyl hydrazones were …
Number of citations: 38 onlinelibrary.wiley.com
S Zhang, YH Niu, XS Ye - Organic letters, 2017 - ACS Publications
… Interestingly, when methyl 4-methylthiazole-5-carboxylate was used, it was found that the coupling and transesterification reactions took place simultaneously, and the product with a t-…
Number of citations: 53 pubs.acs.org
H Beyzaei, B Ghasemi - Journal of Sciences, Islamic Republic of …, 2018 - jsciences.ut.ac.ir
In recent years, the spread of drug-resistant strains of Streptococcus pneumoniae, as the most common causes of bacterial respiratory infections, threatens public health. Therefore, the …
Number of citations: 4 jsciences.ut.ac.ir
B Ghasemi, H Beyzaei, H Hashemi - Annals of Military and Health …, 2015 - brieflands.com
: Purpose: In this study, we have focused on antibacterial effect of newly synthesized thiazole, imidazole, and tetrahydropyrimidine derivatives in Iran on listeria monocytogenes. …
Number of citations: 9 brieflands.com
B Ghasemi, H Beyzaie, H Majidiani - Pharmaceutical Sciences, 2016 - ps.tbzmed.ac.ir
Background: Bacillus cereus and Salmonella typhimurium are important human pathogenic bacteria. The spread of strains of drug-resistant these pathogens has encouraged …
Number of citations: 14 ps.tbzmed.ac.ir
L Fang, L Qi, L Ye, Z Pan, W Luo… - Journal of Chemical …, 2018 - journals.sagepub.com
… 1 and Scheme 1),29,30 the reductive deamination of methyl 2-amino-4-methylthiazole-5-carboxylate 2a to methyl 4-methylthiazole-5-carboxylate 3a is a key step. This process needs a …
Number of citations: 2 journals.sagepub.com
M Bakavoli, H Beyzaei, M Rahimizadeh, H Eshghi - 2011 - degruyter.com
Cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol afforded 2-(benzo[d]thiazol-2-yl)malononitrile. This compound, on treatment with phosphorus …
Number of citations: 22 www.degruyter.com
M Bakavoli, H Beyzaie, M Rahimizadeh, H Eshghi… - Molecules, 2009 - mdpi.com
Cyclocondensation of 2-[bis(methylthio)methylene]malononitrile (1) and cysteamine (2) afforded 2-(thiazolidin-2-ylidene)malononitrile (3). This compound on treatment with NaSH gave …
Number of citations: 35 www.mdpi.com
S CH40, NS CSH, S CsH80 - pubs.rsc.org
51v C, H, Q, N $4-Riethylthiazole-5-carboxylic acid, 1031. C, H, NBrAu Pyridinobromogold, 2 18. C, H, O, NCl, yyy-Trichloro-a-nitro-/3-acetoxypropane, 1179. C, H, O, NBr, yyy-Tribromo-…
Number of citations: 2 pubs.rsc.org

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